molecular formula C14H20N4O3 B220032 2-(4,5-Dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid monoammonium salt CAS No. 115136-53-3

2-(4,5-Dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid monoammonium salt

Cat. No.: B220032
CAS No.: 115136-53-3
M. Wt: 292.33 g/mol
InChI Key: FBJUTZMAUXJMMH-UHFFFAOYSA-N
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Description

The compound “2-(4,5-Dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid monoammonium salt” is also known as Imazethapyr . It has a molecular formula of C15H19N3O3 . It is a selective pre-emergence and early post-emergence herbicide, used in soybean fields to effectively control various weeds .


Synthesis Analysis

The synthesis of this compound involves several steps . Initially, diketene is treated with chlorine in dichloromethane to extract ethyl chloroacetoacetate. The reaction is carried out at room temperature for 10 hours to obtain ethyl 2, 4-dichloroacetoacetate. This is then refluxed with 2-ethylacrolein and ammonium sulfamate in anhydrous ethanol for 1.5 hours to obtain ethyl 2-chloromethyl-ethyl nicotinate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazolin ring attached to a pyridine ring via a carbon atom . The imidazolin ring carries a methyl and an isopropyl group, while the pyridine ring carries a methyl group .


Physical and Chemical Properties Analysis

Imazethapyr appears as colorless crystals . It has a melting point of 169-173°C and a boiling point of 431.49°C . Its solubility at 25°C is 105g/L in methanol, 17g/L in isopropanol, 5g/L in toluene, 0.9g/L in heptane, and 1.4g/L in water . It has a molar mass of 289.33 and a density of 1.1302 .

Properties

IUPAC Name

azanium;5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3.H3N/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10;/h5-7H,1-4H3,(H,18,19)(H,16,17,20);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJUTZMAUXJMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034271
Record name Imazapic ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115136-53-3
Record name Imazapic-ammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115136533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazapic ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAZAPIC-AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7K66193J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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